molecular formula C6H7N3O4 B173110 Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate CAS No. 1563-98-0

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

Cat. No.: B173110
CAS No.: 1563-98-0
M. Wt: 185.14 g/mol
InChI Key: LLEABRXWBICJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group at the 5-position and a carboxylate ester group at the 2-position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitroimidazole derivatives.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antiparasitic properties.

    Industry: In the development of agrochemicals and as an intermediate in the production of dyes and pigments

Biochemical Analysis

Biochemical Properties

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate plays a crucial role in biochemical reactions due to its unique structure. The nitro group attached to the imidazole ring makes it highly reactive and capable of interacting with various biomolecules. This compound is known to interact with enzymes such as nitroreductases, which catalyze the reduction of the nitro group to an amino group. This interaction is essential for the compound’s biological activity, as the reduction process can lead to the formation of reactive intermediates that can further interact with other biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interfering with cellular metabolism and gene expression. The compound can induce oxidative stress by generating reactive oxygen species (ROS) during its reduction process. This oxidative stress can lead to the activation of cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound can modulate the expression of genes involved in antioxidant defense mechanisms, further impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to enzymes such as nitroreductases, leading to the reduction of the nitro group to an amino group. This reduction process generates reactive intermediates that can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to generate ROS also contributes to its molecular mechanism, as ROS can cause oxidative damage to cellular components, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or light . Over time, the degradation products can accumulate and potentially alter the compound’s biological activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as antimicrobial activity by inhibiting the growth of pathogenic microorganisms . At high doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the generation of ROS and oxidative damage to tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as nitroreductases. The reduction of the nitro group to an amino group is a key metabolic pathway for this compound . This reduction process requires cofactors such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), which act as electron donors. The compound’s metabolism can also affect metabolic flux and metabolite levels, as the reactive intermediates generated during the reduction process can interact with other metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is relatively hydrophilic due to the presence of the nitro and carboxylate groups, which facilitate its transport across cell membranes through specific transporters . Once inside the cells, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments such as the cytoplasm and mitochondria, where it can exert its effects . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its activity. For example, the generation of ROS in the mitochondria can lead to mitochondrial dysfunction and apoptosis, highlighting the importance of subcellular localization in the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate typically involves the nitration of a methyl imidazole derivative. One common method is the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The resulting 5-nitro-1-methylimidazole is then esterified with methyl chloroformate to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Methyl 1-methyl-5-amino-1H-imidazole-2-carboxylate.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Hydrolysis: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications in treating infections.

    Ornidazole: Used for its antiparasitic properties.

Uniqueness

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 1-methyl-5-nitroimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(9(11)12)3-7-5(8)6(10)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEABRXWBICJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555360
Record name Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-98-0
Record name Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.